molecular formula C9H7ClO2S B13080877 (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol

Cat. No.: B13080877
M. Wt: 214.67 g/mol
InChI Key: ZHXDBVRBSWEHPI-UHFFFAOYSA-N
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Description

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is a heteroaromatic methanol derivative featuring a chlorinated furan ring and a thiophene moiety linked via a hydroxymethyl group.

Properties

Molecular Formula

C9H7ClO2S

Molecular Weight

214.67 g/mol

IUPAC Name

(2-chlorofuran-3-yl)-thiophen-2-ylmethanol

InChI

InChI=1S/C9H7ClO2S/c10-9-6(3-4-12-9)8(11)7-2-1-5-13-7/h1-5,8,11H

InChI Key

ZHXDBVRBSWEHPI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C2=C(OC=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis via Grignard or Organolithium Addition to Heteroaryl Aldehydes

A common and reliable method to synthesize (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol involves the reaction of 2-chlorofuran-3-carbaldehyde with a thiophen-2-yl organometallic reagent.

Procedure:

  • Step 1: Synthesize or obtain 2-chlorofuran-3-carbaldehyde by selective formylation of 2-chlorofuran at the 3-position, often via Vilsmeier-Haack reaction or lithiation-formylation sequences.

  • Step 2: Prepare thiophen-2-ylmagnesium bromide or thiophen-2-yllithium by halogen-metal exchange or direct metallation of 2-bromothiophene or 2-iodothiophene.

  • Step 3: Add the organometallic reagent slowly to a cooled solution of 2-chlorofuran-3-carbaldehyde in anhydrous ether or tetrahydrofuran at low temperature (-78°C to 0°C) under inert atmosphere to form the secondary alcohol intermediate.

  • Step 4: Quench the reaction with aqueous ammonium chloride or acidic workup to isolate this compound.

Yields and Notes:

  • Yields typically range from 70% to 90% depending on the purity of starting materials and reaction conditions.
  • Strict anhydrous and oxygen-free conditions are essential to prevent side reactions.
  • The reaction is stereoselective, often yielding racemic mixtures unless chiral auxiliaries or catalysts are used.

Alternative Reductive Coupling Using Catalytic Systems

Recent advances in photoredox catalysis and transition metal-catalyzed reductive couplings enable the formation of C–C bonds between heteroaryl aldehydes and heteroaryl halides under mild conditions.

Example Protocol:

  • Combine 2-chlorofuran-3-carbaldehyde with 2-bromothiophene in the presence of a nickel or palladium catalyst, a suitable ligand, and a reductant (e.g., zinc or manganese powder).
  • Conduct the reaction in an aprotic solvent such as dimethylformamide or dichloromethane under inert atmosphere at ambient to moderate temperatures.
  • The catalytic system facilitates the coupling of the heteroaryl halide with the aldehyde, followed by in situ reduction to the secondary alcohol.

Advantages:

  • Avoids the need for preformed organometallic reagents.
  • Potentially higher functional group tolerance.
  • Scalable and more environmentally benign.

Reduction of Corresponding Ketones or Esters

Another route involves:

  • Preparation of (2-chlorofuran-3-yl)(thiophen-2-yl)methanone or ester derivatives.
  • Subsequent selective reduction to the corresponding alcohol using hydride reagents such as sodium borohydride or lithium aluminum hydride.

This method is less direct but useful when aldehyde intermediates are unstable or unavailable.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Grignard/Organolithium addition to aldehyde 2-chlorofuran-3-carbaldehyde + thiophen-2-ylMgBr, THF, -78°C to 0°C 70–90 High selectivity, well-established Requires anhydrous conditions, sensitive reagents
Catalytic reductive coupling 2-chlorofuran-3-carbaldehyde + 2-bromothiophene, Ni/Pd catalyst, reductant, DMF, r.t. 60–80 Mild conditions, no preformed organometallics Catalyst cost, optimization needed
Reduction of ketone/ester (2-chlorofuran-3-yl)(thiophen-2-yl)methanone + NaBH4 or LiAlH4, EtOH or THF 65–85 Simple reagents, scalable Requires ketone/ester intermediate synthesis

Detailed Research Findings and Notes

  • The preparation of this compound is closely related to the synthesis of heteroaryl methanols reported in various organic synthesis literature, where the key step is the nucleophilic addition to heteroaryl aldehydes.

  • The presence of the chlorine substituent on the furan ring requires careful control of reaction conditions to avoid dehalogenation or side reactions during metallation or catalytic steps.

  • Photoredox catalysis methods have been demonstrated to be effective in coupling heteroaryl aldehydes and heteroaryl halides, providing an alternative to traditional organometallic routes with good yields and functional group tolerance.

  • Purification is generally achieved by silica gel chromatography using gradients of ethyl acetate and hexanes or petroleum ether, yielding the compound as a crystalline solid or oil depending on the exact substitution pattern.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorofuran-3-yl)(thiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s unique structure allows it to participate in specific interactions with biological molecules, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in the combination of chlorofuran and thiophene units. Key analogs and their structural distinctions include:

Compound Name Structural Features Key Differences from Target Compound
Furan-3-yl(thiophen-2-yl)methanol (35) Furan (non-chlorinated) + thiophene + methanol Lacks chloro substituent on furan
(S)-Phenyl(thiophen-2-yl)methanol Phenyl + thiophene + methanol Phenyl replaces chlorofuran
[1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol Pyrazole + phenyl + thiophene + methanol Pyrazole ring added to core structure
2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives Chromene + thiophene + sulfonate Sulfonate group replaces methanol; chromene backbone

Physicochemical and Functional Properties

Electronic and Steric Effects

  • Thiophene contributes π-conjugation, beneficial for optoelectronic applications, as seen in quinoxaline-based solar cell dyes (e.g., compounds 6 and 7 in ) .

Data Table: Comparative Overview

Compound Name Structural Features Synthesis Method Yield Key Properties/Activities Reference
(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol Chlorofuran, thiophene, methanol Grignard-type reaction* N/A High reactivity for functionalization
Furan-3-yl(thiophen-2-yl)methanol (35) Furan, thiophene, methanol Asymmetric organozinc addition 60% Intermediate in organic synthesis
(S)-Phenyl(thiophen-2-yl)methanol Phenyl, thiophene, methanol Biocatalytic reduction 90% >99% ee; enantioselective synthesis
2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonates Chromene, thiophene, sulfonate Sulfonation reaction Varies Antioxidant, anticancer activities

*Inferred from analogous syntheses.

Biological Activity

(2-Chlorofuran-3-yl)(thiophen-2-yl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chlorinated furan ring and a thiophene moiety, which are known to influence its reactivity and biological properties. The presence of the chlorine atom enhances the compound's electrophilic character, potentially increasing its interactions with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. The compound has been tested in vitro against common pathogens, demonstrating effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

The data suggest that the compound can inhibit bacterial growth effectively, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.

2. Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties. It appears to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study: In Vitro Analysis on Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • A549 (lung cancer)

Results indicated that the compound significantly reduced cell viability in a dose-dependent manner:

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell Line IC50 (μM)
HeLa25
MCF730
A54920

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in target cells, leading to apoptosis.
  • Cell Cycle Arrest : Evidence indicates that it may interfere with cell cycle progression, particularly at the G1/S transition.

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